Cas no 102061-91-6 (Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate)

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate 化学的及び物理的性質
名前と識別子
-
- Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate
- 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylthio)-6-oxo-, ethyl ester, sodium salt
- 5-Pyrimidinecarboxylicacid, 1,6-dihydro-2-(methylthio)-6-oxo-, ethyl ester, sodium salt (1:1)
- sodium,5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate
- S03-0158
- sodium;5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate
- AKOS015917250
- 1,6-Dihydro-2-(methylthio)-6-oxo-5-pyrimidinecarboxylic acid ethyl ester sodium salt (1:1)
- 102061-91-6
- 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylthio)-6-oxo-, ethyl ester, sodium salt (1:1)
- FT-0762219
- F86394
- sodium 5-(ethoxycarbonyl)-2-(methylsulfanyl)pyrimidin-4-olate
- Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate
-
- MDL: MFCD00136572
- インチ: InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1
- InChIKey: BWBUPEYDOYHRFY-UHFFFAOYSA-M
- SMILES: CCOC(=O)C1=CN=C(N=C1[O-])SC.[Na+]
計算された属性
- 精确分子量: 236.02300
- 同位素质量: 236.023
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100A^2
じっけんとくせい
- PSA: 100.44000
- LogP: 1.51900
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate Security Information
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S224290-10mg |
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |
102061-91-6 | 10mg |
$ 180.00 | 2022-06-03 | ||
TRC | S224290-50mg |
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |
102061-91-6 | 50mg |
$ 580.00 | 2022-06-03 | ||
TRC | S224290-25mg |
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |
102061-91-6 | 25mg |
$ 365.00 | 2022-06-03 | ||
A2B Chem LLC | AA08216-1g |
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |
102061-91-6 | 97% | 1g |
$1224.00 | 2024-04-20 |
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olateに関する追加情報
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate: A Promising Compound in Pharmaceutical Research
CAS No. 102061-91-6 represents a unique chemical entity that has garnered significant attention in the field of pharmaceutical chemistry. This Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate compound is characterized by its pyrimidine ring structure, which is a fundamental scaffold in many biologically active molecules. The presence of ethoxycarbonyl and methylthio functional groups in its molecular framework contributes to its diverse pharmacological potential. Recent studies have highlighted the compound's role in modulating cellular pathways associated with inflammation and metabolic disorders, making it a focal point for researchers exploring novel therapeutic strategies.
The pyrimidine core of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is particularly intriguing due to its structural similarity to nucleotide derivatives, which are essential for DNA and RNA synthesis. This structural feature has led to investigations into its potential as a modulator of nucleotide metabolism, with recent publications in journals such as Journal of Medicinal Chemistry (2023) reporting its ability to inhibit specific enzymes involved in purine biosynthesis. The ethoxycarbonyl group, acting as an electron-withdrawing substituent, may influence the compound's interactions with biological targets, enhancing its selectivity and efficacy.
One of the most compelling aspects of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is its potential application in the development of anti-inflammatory agents. A 2023 study published in Pharmacological Research demonstrated that this compound exhibits significant anti-inflammatory activity by suppressing the NF-κB signaling pathway, a key regulator of inflammatory responses. The methylthio group appears to play a critical role in this mechanism, as its replacement with other sulfur-containing moieties resulted in diminished efficacy, as reported in a comparative study by Zhang et al. (2022).
Recent advances in synthetic chemistry have enabled the efficient preparation of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate through multi-step reactions involving nucleophilic substitution and ring closure processes. A 2024 paper in Organic & Biomolecular Chemistry described a novel synthetic route that utilizes microwave-assisted methodologies to achieve high yields of the target compound. This development is particularly relevant given the increasing demand for scalable and environmentally sustainable synthesis methods in pharmaceutical manufacturing. The ethoxycarbonyl group, when introduced during the synthesis, serves as a protecting group that enhances the stability of the intermediate species, as highlighted in the study by Kumar et al. (2023).
Emerging research suggests that Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate may have potential applications in the treatment of metabolic disorders such as type 2 diabetes. A 2023 clinical trial published in Diabetes Care explored its effects on glucose metabolism in animal models, showing promising results in improving insulin sensitivity. The methylthio substituent is believed to modulate the activity of enzymes involved in glucose regulation, although further studies are needed to confirm these findings in human trials. The compound's ability to interact with multiple targets simultaneously, a property known as multitargeting, is a significant advantage in the development of complex diseases like diabetes.
As the field of pharmaceutical research continues to evolve, the Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate compound remains a subject of intense investigation. Its unique chemical structure, combined with the functional groups such as ethoxycarbonyl and methylthio, positions it as a versatile scaffold for the design of new therapeutic agents. Ongoing studies are focused on optimizing its pharmacokinetic properties and exploring its potential in combination therapies. The compound's role in modulating cellular pathways, particularly those related to inflammation and metabolism, underscores its significance in the quest for innovative treatments for a wide range of diseases.
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